REACTION_CXSMILES
|
B(Br)(Br)Br.[CH3:5][C:6]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:9]=[C:8]([CH3:18])[C:7]=1[O:19]C>ClCCl>[CH3:5][C:6]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:9]=[C:8]([CH3:18])[C:7]=1[OH:19]
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
2,6-dimethyl-4-phenyl-methoxybenzene
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C1=CC=CC=C1)C)OC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
Ice water
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted with dichloromethane (2×200 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (50 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)C1=CC=CC=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.8 mmol | |
AMOUNT: MASS | 2.15 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |